molecular formula C10H15N5O2 B2468302 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 450345-74-1

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2468302
CAS No.: 450345-74-1
M. Wt: 237.263
InChI Key: FMGIVLIHJCQPJM-UHFFFAOYSA-N
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Description

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a methyl-substituted piperidine ring and a nitropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a methyl-substituted piperidine ring and a nitropyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various therapeutic applications. The compound has been studied for its potential in cancer therapy, neurodegenerative diseases, and as an enzyme inhibitor.

Property Details
Molecular Formula C11H18N4O2
Molecular Weight 206.29 g/mol
IUPAC Name This compound
Canonical SMILES CC1CCCN(C1)C2=NC(=NC(=C2)N)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor, modulating various biochemical pathways involved in disease processes. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Anticancer Effects

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that it exhibits cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HCT1160.28
MDA-MB-2310.48
A5491.32
MCF73.24

These results indicate that the compound may be effective against multiple types of cancer cells, potentially offering a new avenue for cancer treatment .

Neuroprotective Properties

In addition to its anticancer activity, the compound has been explored for its neuroprotective effects. It has been shown to inhibit AChE and BuChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Case Studies

  • Cancer Therapy : A study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity compared to standalone treatments, suggesting a synergistic effect that could improve therapeutic outcomes in cancer patients .
  • Alzheimer’s Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory and cognitive function, correlating with reduced levels of amyloid-beta plaques and tau protein aggregates .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other piperidine and nitropyrimidine derivatives:

Compound Activity Profile
4-(Piperidin-1-yl)pyridineModerate anticancer activity
5-Nitropyrimidine analogsVariable activity against AChE
2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amineEnhanced neuroprotective effects

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-7-3-2-4-14(5-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGIVLIHJCQPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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